molecular formula C12H11BrO3 B11842093 Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Cat. No.: B11842093
M. Wt: 283.12 g/mol
InChI Key: GORUYNZYBDJIKF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C12H11BrO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate typically involves the bromination of 5-ethylbenzofuran-4-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, and the esterification process may require an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in viral replication, making them potential antiviral agents. Additionally, they can interact with cellular receptors and signaling pathways to exert anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methylbenzofuran-4-carboxylate
  • Ethyl 6-bromo-5-methylbenzofuran-4-carboxylate
  • Methyl 5-ethylbenzofuran-4-carboxylate

Uniqueness

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group at specific positions on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and findings from various studies.

Chemical Structure and Properties

This compound features a benzofuran ring with a bromine atom at the sixth position and an ethyl group at the fifth position. Its molecular formula is C13H13BrO3C_{13}H_{13}BrO_3, with a molecular weight of approximately 283.12 g/mol. The unique substitution pattern of this compound may contribute to its distinctive biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom at the desired position.
  • Esterification : Formation of the ester functional group.
  • Cyclization : Formation of the benzofuran structure through cyclization reactions.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with structural similarities to this compound often demonstrate cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : MTT assays have been utilized to evaluate the cytotoxic effects on human leukemia (K562, HL60) and cervical cancer (HeLa) cells. The compound exhibited IC50 values comparable to established anticancer agents, indicating potential for further development .

The mechanism by which this compound exerts its effects is not fully elucidated; however, interactions with specific biological targets are being investigated:

  • Enzyme Inhibition : Initial studies suggest potential interactions with enzymes involved in cancer progression.
  • Receptor Binding : Binding affinity studies indicate possible interactions with receptors implicated in disease processes, warranting further investigation into therapeutic implications.

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound is critical for understanding its biological effects:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 5-bromobenzofuran-2-carboxylateBromine at position 5AntimicrobialSimpler structure
Ethyl 6-bromo-2-methylbenzofuran-3-carboxylateDifferent substitution patternAnticancerMore complex substitutions
Methyl 4-bromobenzofuran-3-carboxylateBromine at position 4Anti-inflammatoryDifferent ring substitution

This compound stands out due to its specific substitution pattern, which may confer unique properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives of benzofuran compounds, including this compound:

  • In vitro Studies : Various derivatives were tested against human cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity. For instance, compounds with bulky substituents showed increased potency against specific cancer types .
  • Molecular Docking Simulations : Simulations have been employed to predict interactions with targets such as tubulin and other cellular proteins, providing insights into potential mechanisms of action .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 6-bromo-5-ethyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-3-7-9(13)6-10-8(4-5-16-10)11(7)12(14)15-2/h4-6H,3H2,1-2H3

InChI Key

GORUYNZYBDJIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br

Origin of Product

United States

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